molecular formula C26H23NO4 B11395002 N-benzyl-N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395002
M. Wt: 413.5 g/mol
InChI Key: GCKDQVYCEWQGPY-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the benzyl and ethoxyphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially changing its biological activity.

    Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-benzyl-N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(4-ethoxyphenyl)ethanediamide: Shares the benzyl and ethoxyphenyl groups but differs in the core structure.

    N-benzyl-N-(4-ethoxyphenyl)carbamimidoyl: Another related compound with a different functional group arrangement.

Uniqueness

N-benzyl-N-(4-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

N-benzyl-N-(4-ethoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H23NO4/c1-3-30-21-12-10-20(11-13-21)27(17-19-7-5-4-6-8-19)26(29)25-16-23(28)22-15-18(2)9-14-24(22)31-25/h4-16H,3,17H2,1-2H3

InChI Key

GCKDQVYCEWQGPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

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